molecular formula C19H14O10 B1248579 Shoyuflavone B CAS No. 190712-88-0

Shoyuflavone B

Cat. No. B1248579
CAS RN: 190712-88-0
M. Wt: 402.3 g/mol
InChI Key: YZECNQRIFYQRPI-UHFFFAOYSA-N
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Description

Shoyuflavone b belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Shoyuflavone b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, shoyuflavone b is primarily located in the cytoplasm. Outside of the human body, shoyuflavone b can be found in herbs and spices. This makes shoyuflavone b a potential biomarker for the consumption of this food product.

Scientific Research Applications

Enzymatic Formation and Mechanism Shoyuflavone B, a product of fermentation in soy sauce, is created through the enzymatic transformation of genistein in the presence of (+/-)-trans-epoxysuccinic acid. This process, involving Aspergillus oryzae, suggests an enzymatic conjugation mechanism where isoflavones are combined with epoxysuccinic acids to form ether linkages (Kinoshita, Murakami, & Aishima, 2000).

Immune Modulation in Postmenopausal Women Studies have indicated that soy isoflavones, such as those found in shoyuflavone B, can positively affect the immune system in postmenopausal women. This includes modulating B cell populations and providing protection against DNA damage, although there were no significant impacts on certain cytokines and markers of inflammation (Ryan-Borchers et al., 2006).

Historical and Clinical Overview The historical progression of soy and isoflavone research, including shoyuflavone B, shows an evolution from early studies on fertility problems in sheep to recent investigations into their role in disease prevention and treatment, especially for menopausal symptoms and bone health (Messina, 2010).

Cognitive Function Enhancement Isoflavones, a key component of shoyuflavone B, have been studied for their effects on cognitive function in postmenopausal women. Some studies suggest a favorable impact on verbal memory and overall cognitive performance (Kritz-Silverstein, von Mühlen, Barrett-Connor, & Bressel, 2003).

Bone Health and Menopause Research into isoflavones from soy, like shoyuflavone B, indicates their potential in mitigating bone loss in postmenopausal women. This includes effects on bone mineral content and density, particularly in individuals with lower initial bone mass (Chen et al., 2004).

Functional Effects in Food and Medicine Shoyuflavone B, as part of fermented soy sauce, has various functional effects such as promoting digestion, exhibiting antimicrobial activity, and possessing antihypertensive components. It also shows anticarcinogenic effects and contains components like shoyuflavones that inhibit histidine decarboxylase, indicating a role in reducing inflammation and allergy symptoms (Kataoka, 2005).

properties

CAS RN

190712-88-0

Molecular Formula

C19H14O10

Molecular Weight

402.3 g/mol

IUPAC Name

2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid

InChI

InChI=1S/C19H14O10/c20-9-3-1-8(2-4-9)11-7-28-13-6-10(5-12(21)14(13)15(11)22)29-17(19(26)27)16(23)18(24)25/h1-7,16-17,20-21,23H,(H,24,25)(H,26,27)

InChI Key

YZECNQRIFYQRPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O

melting_point

138-144°C

physical_description

Solid

synonyms

shoyuflavone B
shoyuflavone-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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